molecular formula C24H12Cl3N5O5 B11091632 3-nitro-N-[(4Z)-5-oxo-4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide

3-nitro-N-[(4Z)-5-oxo-4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide

Cat. No.: B11091632
M. Wt: 556.7 g/mol
InChI Key: LUTFJVFMCSWCIC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the following structural formula:

C18H10N4O5S2\text{C}_{18}\text{H}_{10}\text{N}_4\text{O}_5\text{S}_2 C18​H10​N4​O5​S2​

It belongs to the class of indole derivatives, characterized by the presence of an indole ring system. The compound’s name reflects its substituents: a nitro group (NO₂) at position 3, a benzamide moiety, and a trichlorophenyl group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group transformations. Unfortunately, specific details on the synthetic pathway are scarce due to its rarity.

Industrial Production:: Industrial-scale production methods are not well-documented. Researchers typically prepare it in the laboratory for specific studies.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The nitro group makes it susceptible to oxidation reactions.

    Substitution: The benzamide portion can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group yields an amino group.

Common Reagents and Conditions::

    Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.

    Substitution: Alkali metal hydroxides (e.g., NaOH) or amines.

Major Products::
  • Reduction: 3-amino-N-[(4Z)-5-oxo-4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Pharmacophore: Serves as a core structure for drug design.

Biology and Medicine::

    Antitumor Activity: Some indole derivatives exhibit anticancer properties.

    Enzyme Inhibition: May target specific enzymes involved in disease pathways.

Industry::

    Dye Synthesis: Indole derivatives contribute to the coloration of dyes.

    Agrochemicals: Used in pesticides and herbicides.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes. Further research is needed to elucidate specific molecular targets.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C24H12Cl3N5O5

Molecular Weight

556.7 g/mol

IUPAC Name

3-nitro-N-[3-oxo-4-(2-oxoindol-3-yl)-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]benzamide

InChI

InChI=1S/C24H12Cl3N5O5/c25-12-9-15(26)20(16(27)10-12)31-24(35)19(18-14-6-1-2-7-17(14)28-23(18)34)21(30-31)29-22(33)11-4-3-5-13(8-11)32(36)37/h1-10,30H,(H,29,33)

InChI Key

LUTFJVFMCSWCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(NN(C3=O)C4=C(C=C(C=C4Cl)Cl)Cl)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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